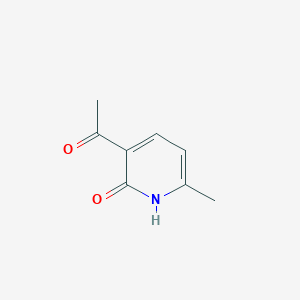

3-acetyl-6-methylpyridin-2(1H)-one

Overview

Description

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Analyzing Biopolymers

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, has been extensively applied in determining the degree of N-acetylation for chitin and chitosan. This method is recognized for its sensitivity and precision, offering accurate data essential for understanding the properties and applications of these biopolymers in various scientific fields (Kasaai, 2010).

Glycoprotein Analysis in Clinical Diagnostics

The analysis of human serum/plasma glycoproteins using 1H-NMR has emerged as a promising method for inflammatory assessment in clinical diagnostics. This technique has identified GlycA, a marker representing the acetyl groups of glycoproteins, as a robust indicator of systemic inflammation, potentially surpassing classical markers like C-reactive protein (CRP) in detecting a range of diseases including cancer, metabolic diseases, and cardiovascular risks (Fuertes-Martín et al., 2020).

Metabolic Insights Through In Vivo MRS

In vivo Magnetic Resonance Spectroscopy (MRS) has been instrumental in studying metabolic alterations within living organisms, utilizing 1H, 13C, and 31P MRS to detect key metabolites and biochemical changes. This method provides invaluable insights into metabolic disorders, offering potential biomarkers for disease pathophysiology and progression, significantly contributing to the fields of medicine and biomedical research (Hwang, 2015).

Autism Spectrum Disorders (ASD) Research

Proton Magnetic Resonance Spectroscopy (1H-MRS) has been applied to investigate the biochemical and metabolite concentration levels in individuals with Autism Spectrum Disorders (ASD). This noninvasive technique suggests widespread reductions in several metabolites across the brain, offering clues into the neurodevelopmental abnormalities associated with ASD and potentially guiding future treatments and diagnostics (Baruth et al., 2013).

Acetoin Production in Microbial Fermentation

The fermentative production of acetoin, a valuable compound used across various industries, has been enhanced through scientific research focusing on microbial fermentation processes. Strategies involving genetic engineering, medium optimization, and process control have been developed to improve acetoin biosynthesis from renewable biomass, highlighting the intersection of biotechnology and chemical engineering in optimizing bio-based platform chemicals (Xiao & Lu, 2014).

properties

IUPAC Name |

3-acetyl-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-4-7(6(2)10)8(11)9-5/h3-4H,1-2H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTGEIJGILYRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C(=O)N1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

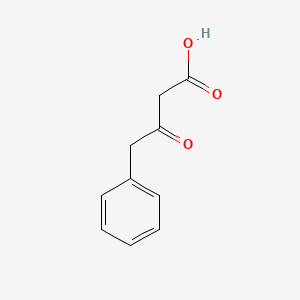

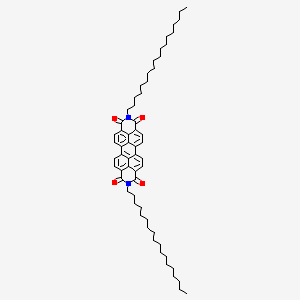

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

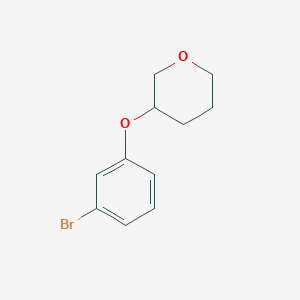

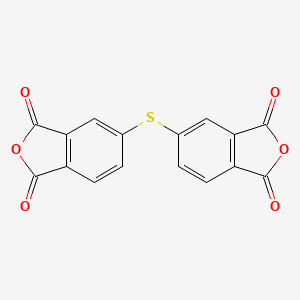

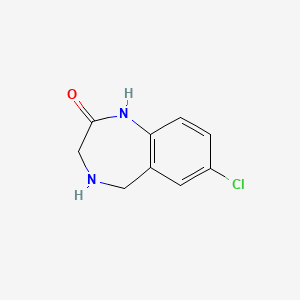

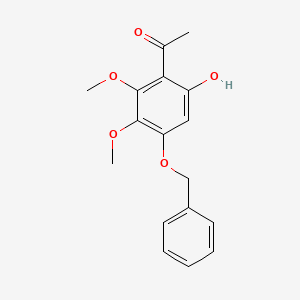

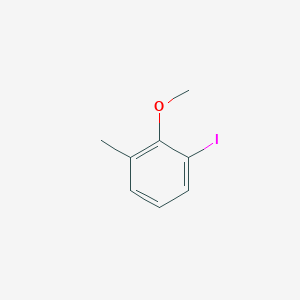

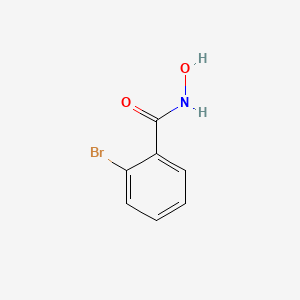

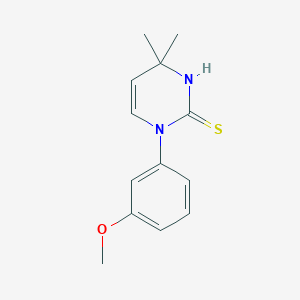

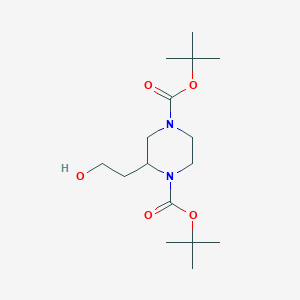

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Butylamino)methyl]phenol](/img/structure/B3120101.png)

![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)

![tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3120114.png)